

DL-Alanyl-DL-methionine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *DL-Alanyl-DL-methionine*

Cat. No.: *B167958*

[Get Quote](#)

An In-Depth Technical Guide to DL-Alanyl-DL-methionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanyl-DL-methionine is a dipeptide composed of DL-alanine and DL-methionine. As a racemic mixture, it contains all four possible stereoisomers: L-Alanyl-L-methionine, D-Alanyl-L-methionine, L-Alanyl-D-methionine, and D-Alanyl-D-methionine. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical methodologies, designed to empower researchers in leveraging this compound for their work.

Core Properties of DL-Alanyl-DL-methionine

A foundational understanding of the physicochemical properties of **DL-Alanyl-DL-methionine** is essential for its effective application.

Property	Value	Source(s)
CAS Number	1999-43-5	[1]
Molecular Formula	C ₈ H ₁₆ N ₂ O ₃ S	[1]
Molecular Weight	220.29 g/mol	[1] [2]
IUPAC Name	2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acid	[1]
Appearance	White to almost white powder or crystals	
Solubility	Soluble in water	

Rationale for Use: The Dipeptide Advantage

In various biological applications, providing amino acids in the form of dipeptides can offer significant advantages over the administration of free amino acids.

Enhanced Stability and Solubility

Certain amino acids, like glutamine, are notoriously unstable in aqueous solutions, degrading into pyroglutamate and ammonia, the latter of which can be toxic to cells. Dipeptides, such as L-alanyl-L-glutamine, exhibit greater stability and solubility, making them superior supplements for cell culture media.[\[3\]](#) This principle of enhanced stability is a key driver for the use of dipeptides in various formulations.

Improved Absorption and Bioavailability

The intestinal absorption of amino acids can occur more rapidly and efficiently from di- and tripeptides than from an equimolar mixture of free amino acids.[\[4\]](#) This is due to the presence of distinct peptide transporters in the intestinal brush border membrane. In aquaculture, for instance, fish can utilize dipeptides as efficiently, and in some cases more so, than free amino acids, leading to improved growth performance.[\[5\]](#)[\[6\]](#) This makes dipeptides like **DL-Alanyl-DL-methionine** attractive for specialized feed formulations.

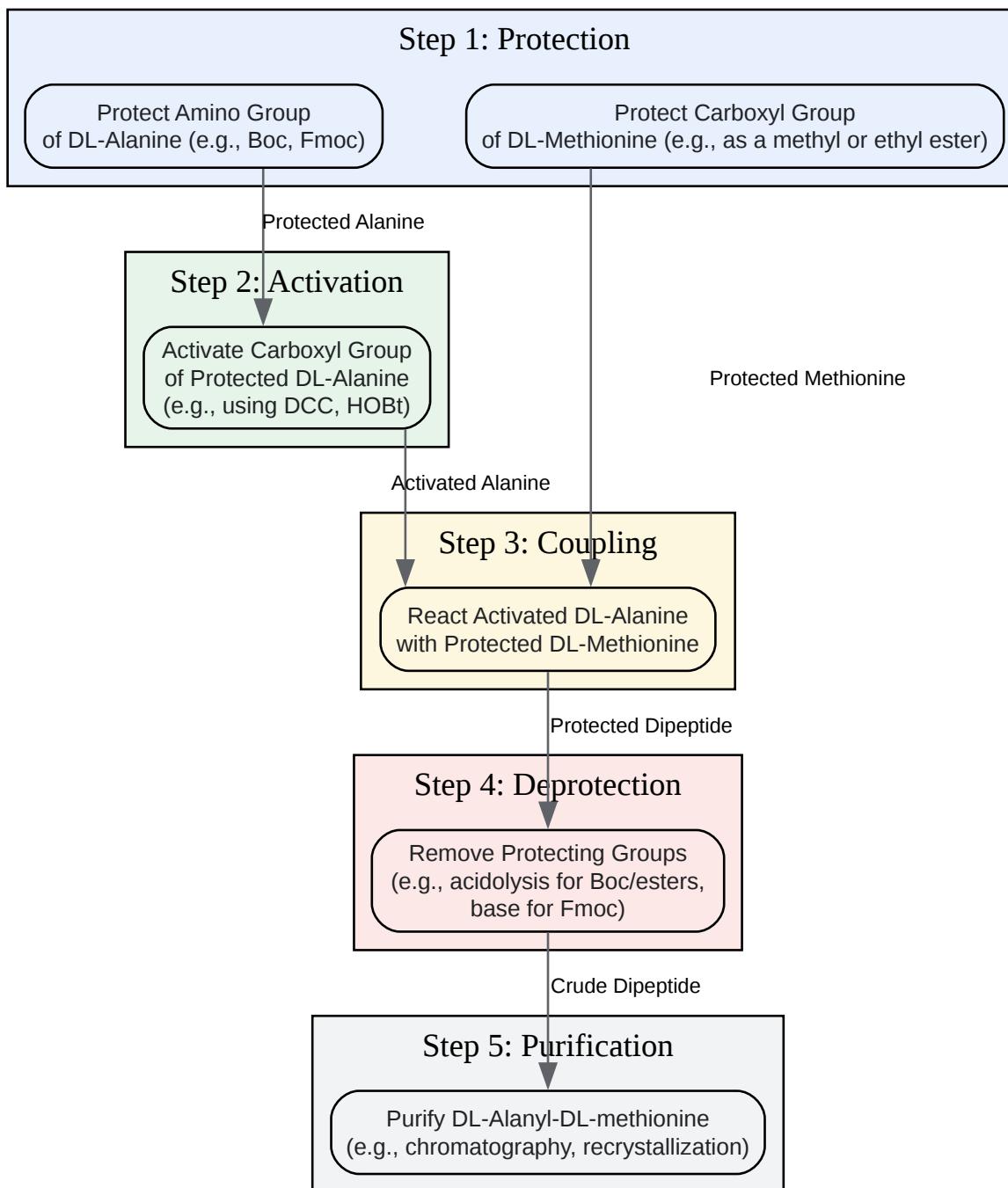
Key Applications

The unique properties of **DL-Alanyl-DL-methionine** and its constituent amino acids position it for use in several key areas of research and development.

Advanced Cell Culture Supplementation

Methionine is an essential amino acid, crucial for protein synthesis and numerous metabolic processes within the cell.^[7] DL-methionine is commonly used as a supplement in mammalian and insect cell culture media.^[7] The use of **DL-Alanyl-DL-methionine** as a stabilized source of both alanine and methionine can be advantageous in biopharmaceutical production, where maintaining optimal nutrient levels and minimizing toxic byproducts like ammonia are critical for maximizing cell viability and protein yield.

Specialized Nutritional Formulations


In both clinical nutrition and animal feed, particularly in aquaculture, the delivery of essential amino acids is paramount. Methionine is often a limiting amino acid in plant-based feed formulations.^[8] The use of **DL-Alanyl-DL-methionine** can ensure a more stable and readily absorbable source of this critical nutrient. Research has shown that dietary supplementation with DL-methionine can increase the efficiency of its own absorption in the small intestine.^[9]

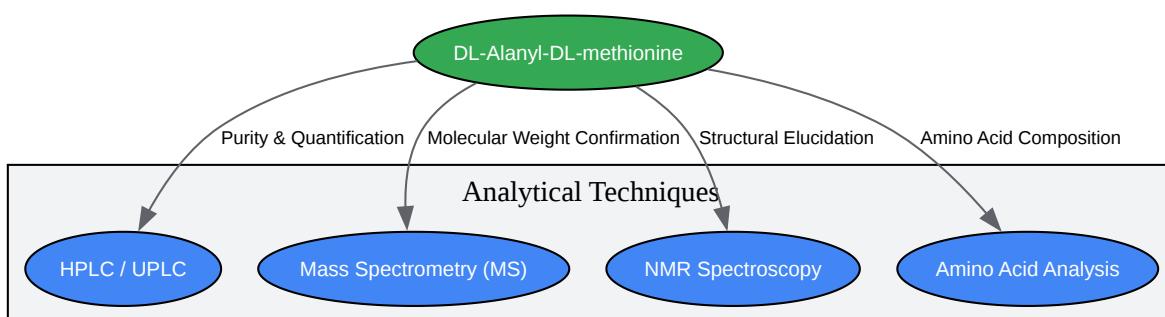
Pharmaceutical and Drug Development

DL-Alanine serves as a crucial building block for the synthesis of more complex molecules, including peptides and certain active pharmaceutical ingredients (APIs).^[10] Dipeptides themselves can be investigated for specific biological activities or used as carriers to improve the pharmacokinetic properties of therapeutic agents.

Synthesis of **DL-Alanyl-DL-methionine**: A Conceptual Workflow

While a specific, detailed published protocol for the synthesis of **DL-Alanyl-DL-methionine** is not readily available in the searched literature, a general approach based on standard solution-phase peptide synthesis can be employed. This involves the protection of reactive groups, activation of the carboxyl group, coupling of the amino acids, and subsequent deprotection.

[Click to download full resolution via product page](#)


Caption: Conceptual workflow for the solution-phase synthesis of **DL-Alanyl-DL-methionine**.

Experimental Protocol: A General Approach

- Protection of DL-Alanine: The amino group of DL-alanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).
- Protection of DL-Methionine: The carboxyl group of DL-methionine is protected, typically by esterification (e.g., methyl or ethyl ester), to prevent self-condensation.
- Activation and Coupling: The carboxyl group of the protected DL-alanine is activated using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBr) to minimize side reactions. The activated alanine is then reacted with the protected methionine to form the peptide bond.
- Deprotection: The protecting groups are removed. For a Boc group and a simple ester, this is typically achieved by acidolysis (e.g., with trifluoroacetic acid). For an Fmoc group, a mild base like piperidine is used.
- Purification: The final dipeptide is purified from byproducts and unreacted starting materials using techniques such as recrystallization or chromatography.

Analytical and Characterization Methods

The identity, purity, and structure of synthesized **DL-Alanyl-DL-methionine** must be confirmed using appropriate analytical techniques.

[Click to download full resolution via product page](#)

Caption: Key analytical techniques for the characterization of **DL-Alanyl-DL-methionine**.

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the dipeptide and to separate it from any starting materials or byproducts.
- Mass Spectrometry (MS): Confirms the molecular weight of the dipeptide.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, confirming the connectivity of the atoms.
- Amino Acid Analysis: After acid hydrolysis of the dipeptide, this technique can be used to confirm the 1:1 ratio of alanine to methionine.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **DL-Alanyl-DL-methionine** is not readily available. However, based on the properties of its constituent amino acids, the following precautions should be observed:

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
- Inhalation: Avoid inhaling the powder. Use in a well-ventilated area or with local exhaust ventilation.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
- Incompatibilities: Avoid strong oxidizing agents.[\[4\]](#)[\[5\]](#)[\[11\]](#)

Conclusion

DL-Alanyl-DL-methionine is a dipeptide with significant potential in advanced cell culture, specialized nutrition, and as a building block in pharmaceutical synthesis. Its advantages over free amino acids, particularly in terms of stability and absorption, make it a valuable compound for researchers and developers. While specific synthesis protocols require adaptation from general peptide chemistry principles, the analytical methods for its characterization are well-

established. Adherence to standard laboratory safety practices ensures its safe handling and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DL-Alanyl-DL-methionine | C8H16N2O3S | CID 98509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alanyl-methionine | C8H16N2O3S | CID 85744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a peptide rather than free amino acid nitrogen source in chemically defined "elemental" diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Growth Performance and Whole-body Amino Acid Composition in Red Seabream (*Pagrus major*) Fed Free or Dipeptide Form of Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dietary Supplementation of dl-Methionine Potently Induces Sodium-Dependent L-Methionine Absorption in Porcine Jejunum Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The enzymatic synthesis of D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [DL-Alanyl-DL-methionine CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167958#dl-alanyl-dl-methionine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com